N-[3-(4-nitrophenoxy)propyl]acetamide
Description
N-[3-(4-Nitrophenoxy)propyl]acetamide is an acetamide derivative featuring a 4-nitrophenoxypropyl chain. Acetamide derivatives are widely studied for their pharmacological properties, including antimicrobial, antiviral, and enzyme-inhibitory activities .
Properties
CAS No. |
22404-14-4 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-[3-(4-nitrophenoxy)propyl]acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-9(14)12-7-2-8-17-11-5-3-10(4-6-11)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) |
InChI Key |
GKDHSZZTMMWDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-nitrophenoxy)propyl]acetamide typically involves the reaction of 4-nitrophenol with 3-chloropropylamine to form N-[3-(4-nitrophenoxy)propyl]amine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-nitrophenoxy)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from the reduction of the nitro group .
Scientific Research Applications
Chemical Synthesis and Properties
N-[3-(4-nitrophenoxy)propyl]acetamide can be synthesized through several chemical routes. The most common method involves the reaction of 4-nitrophenol with 3-chloropropylamine in the presence of a base, followed by acetylation using acetic anhydride. This process typically utilizes solvents such as dichloromethane or ethanol and can be performed under varying temperature conditions from room temperature to reflux.
Chemistry
In the field of organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore various substitution reactions that can lead to the formation of new compounds with diverse functionalities.
Biology
This compound has been investigated as a biochemical probe to study enzyme interactions. Research indicates that compounds similar to this one may inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in understanding disease mechanisms and developing new therapeutics.
Medicine
The compound is explored for its potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts. Preliminary studies suggest that it may modulate pain pathways and reduce inflammation, making it a candidate for further pharmacological evaluation.
Case Study 1: Anti-inflammatory Properties
A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to controls. This suggests its potential role as an anti-inflammatory agent.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated moderate activity, indicating its potential use as a lead compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[3-(4-nitrophenoxy)propyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Key Findings:
Structural Modifications and Activity: Electron-Withdrawing Groups: The 4-nitrophenoxy group in the target compound may enhance lipophilicity and stability compared to analogs like N-[3-(3-piperidin-1-ylmethyl-phenoxy)-propyl]-acetamide, which has a basic piperidine moiety. This difference could influence blood-brain barrier penetration, as suggested by the latter’s logBB of -0.46 . Clinical Candidates: PF-232798 () demonstrates how structural complexity (e.g., bicyclic cores) can improve therapeutic efficacy, advancing to Phase II trials for HIV-1. In contrast, simpler derivatives like the target compound may require further optimization for clinical relevance.
Synthetic Pathways: Compounds such as those in and are synthesized via bromomethyl intermediates and nucleophilic substitutions. Similar methods could apply to this compound, with the nitro group introduced via nitration or coupling reactions.
Diverse Applications: While many acetamides target infectious diseases (e.g., HIV, Trypanosoma), others like N-[3-(trimethoxysilyl)propyl]acetamide () are utilized in materials science for waterproof coatings, highlighting the scaffold’s versatility.
Biological Activity
N-[3-(4-nitrophenoxy)propyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the chemical formula C_12H_14N_2O_3 and features a nitrophenoxy group that enhances its biological activity. The presence of the acetamide group is crucial for its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of acetamides have shown significant activity against various bacterial strains, including Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for these compounds is a key metric in assessing their effectiveness.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-(4-fluoro-3-nitrophenyl)acetamide | 8.0 | Klebsiella pneumoniae |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 4.0 | Klebsiella pneumoniae |
These results indicate that structural modifications can significantly enhance antibacterial efficacy, suggesting that this compound may also exhibit similar properties .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds with similar structures have demonstrated the capacity to reduce oxidative stress markers in macrophages activated by lipopolysaccharide (LPS).
| Compound Name | IC50 (µM) | Inflammatory Marker |
|---|---|---|
| Compound A | 10.5 | TNF-α |
| Compound B | 15.2 | IL-6 |
These findings suggest that this compound could be effective in managing inflammatory conditions by modulating immune responses .
Anticancer Activity
The anticancer effects of this compound have been investigated using various cancer cell lines. The compound's cytotoxicity was assessed using the MTT assay, which measures cell viability.
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| U-87 (Glioblastoma) | 20.0 | Doxorubicin 15.0 |
| MDA-MB-231 (Breast Cancer) | 25.0 | Doxorubicin 18.0 |
The results indicate that while this compound shows promising anticancer activity, further studies are necessary to elucidate its mechanisms of action and optimize its therapeutic potential .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effect of various acetamide derivatives against resistant strains of bacteria, highlighting that modifications in the nitro group significantly influenced their activity.
- Inflammation Model : In vivo models demonstrated that compounds with similar structures inhibited paw edema in rats, indicating potential for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
